molecular formula C16H13F3N8S B2608190 2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine CAS No. 2380179-34-8

2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

Cat. No.: B2608190
CAS No.: 2380179-34-8
M. Wt: 406.39
InChI Key: NFZKQQTYQDFXMV-UHFFFAOYSA-N
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Description

The compound “2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine” is a complex organic molecule that contains several heterocyclic rings, including a triazole, a pyridazine, a piperazine, and a thiazolo . The triazole ring is fused with a pyridazine ring, which is further connected to a piperazine ring. This structure is then connected to a thiazolo ring .


Synthesis Analysis

The synthesis of similar structures has been reported in the literature. For instance, the synthesis of 3-trifluoromethyl-1,2,4-triazoles has been achieved via a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This method features broad substrate scope, high efficiency, and scalability .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of several heterocyclic rings. The triazole ring is fused with a pyridazine ring, which is further connected to a piperazine ring. This structure is then connected to a thiazolo ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The triazole ring, for instance, can undergo various reactions such as substitution, addition, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. Trifluoromethyl-substituted 1,2,4-triazoles, for instance, are known to have improved physicochemical and pharmacological properties due to the unique character of the fluorine atom .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its mechanism of action, and assessment of its safety and hazards. Additionally, in silico pharmacokinetic and molecular modeling studies could be conducted to aid in the rational design and development of new target-oriented drugs based on this structure .

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N8S/c17-16(18,19)14-23-22-12-1-2-13(24-27(12)14)25-5-7-26(8-6-25)15-21-10-9-20-4-3-11(10)28-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZKQQTYQDFXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=NC5=C(S4)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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